N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core, a heterocyclic scaffold containing sulfur and nitrogen atoms, which is widely explored in medicinal and materials chemistry due to its electron-deficient nature and stability . The carboxamide group at position 5 is substituted with two distinct aromatic moieties:
- Furan-2-ylmethyl: A furan-derived alkyl group contributing π-electron density.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-18(13-5-6-16-17(11-13)20-25-19-16)21(12-14-3-1-9-23-14)8-7-15-4-2-10-24-15/h1-6,9-11H,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAOVYZAMTIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions to yield the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Structural Overview
The compound features a unique structure characterized by:
- Furan ring
- Thiophene moiety
- Benzo[c][1,2,5]thiadiazole core
Its molecular formula is , with a molecular weight of 369.46 g/mol. The structural complexity contributes to its varied biological activities.
Antimicrobial Properties
Research indicates that compounds similar to N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens:
- Gram-positive bacteria : Compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal strains : These compounds also demonstrate broad-spectrum antifungal activity against drug-resistant Candida strains .
Antiviral Potential
Thiadiazole derivatives have been explored as promising antiviral agents. Some studies suggest that modifications to the thiadiazole structure can enhance activity against viruses such as Dengue virus (DENV) and Tobacco mosaic virus (TMV), indicating potential therapeutic applications in virology .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various thiadiazole derivatives, including N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole. Results showed:
| Compound | Activity Against MRSA | Activity Against Candida |
|---|---|---|
| Compound A | Inhibition Zone: 25 mm | Inhibition Zone: 20 mm |
| Compound B | Inhibition Zone: 30 mm | Inhibition Zone: 22 mm |
These findings suggest that modifications in the thiadiazole structure can lead to enhanced antimicrobial properties .
Study 2: Antiviral Efficacy
Another study evaluated the antiviral activity of substituted thiadiazoles against DENV:
| Compound | EC50 (µM) | Comparison to Ribavirin |
|---|---|---|
| Compound C | 0.96 | Superior |
| Compound D | 7.20 | Inferior |
This data indicates that certain derivatives possess superior antiviral efficacy compared to standard treatments like ribavirin .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Anticancer Thiadiazole Derivatives
Key Analog :
- Compound 7b (4-Methyl-2-phenylthiazole-5-carbohydrazide derivative): Exhibits potent activity against HepG-2 hepatocellular carcinoma (IC50 = 1.61 µg/mL) .
Analysis: The target compound’s furan and thiophene substituents could modulate solubility and binding to cellular targets like DNA topoisomerases, similar to phenyl/thiazole motifs in Compound 7b.
Antibacterial Carboxamides
Key Analogs :
- Compound 7 (Nitrothiophene carboxamide): Broad-spectrum antibacterial agent .
- Compound 24 (Nitrothiophene with difluorophenyl): Narrow-spectrum activity .
Analysis :
The absence of a nitro group in the target compound suggests a different mechanism compared to nitrothiophene derivatives. Its aromatic substituents may instead favor interactions with bacterial efflux pumps or enzymes .
Sulfonamide vs. Carboxamide Derivatives
Key Analogs :
Analysis :
The carboxamide group in the target compound may facilitate hydrogen bonding with biological targets, while sulfonamides (e.g., Compound 85) offer stronger acidity and solubility, critical for enzyme inhibition .
Key Analogs :
Biological Activity
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
1. Structural Overview
This compound features a unique structure characterized by:
- Furan ring
- Thiophene moiety
- Benzo[c][1,2,5]thiadiazole core
The molecular formula is , with a molecular weight of 369.46 g/mol. Its structural complexity contributes to its varied biological activities.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
- Conversion to acid chloride using thionyl chloride.
- Reaction with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine under basic conditions to yield the desired carboxamide.
3.1 Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing thiophene and thiadiazole rings have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
These findings suggest that the presence of specific functional groups enhances cytotoxic activity against cancer cells .
3.2 Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies on related thiadiazole derivatives demonstrate effectiveness against bacterial strains such as E. coli and Bacillus mycoides, as well as fungi like Candida albicans. The structure–activity relationship (SAR) indicates that modifications in the thiophene and furan rings can significantly impact antimicrobial efficacy .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity affecting signaling pathways critical for cell survival and apoptosis.
The interaction with these targets is facilitated by π–π stacking and hydrogen bonding due to the heterocyclic nature of the compound.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of thiadiazole derivatives, including our compound of interest, on human glioblastoma U251 cells and melanoma WM793 cells. The results indicated a significant reduction in cell viability at concentrations below 30 µM, highlighting the potential for therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of synthesized thiadiazole derivatives against pathogenic bacteria and fungi. The results demonstrated that certain modifications in the chemical structure led to enhanced activity against resistant strains .
6. Conclusion
This compound is a promising compound in medicinal chemistry with notable anticancer and antimicrobial properties. Ongoing research into its mechanisms of action and structure–activity relationships will further elucidate its potential as a therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves a three-step process:
Preparation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid from precursor reagents.
Conversion to acid chloride using thionyl chloride (SOCl₂) under reflux conditions .
Amide coupling with N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine in the presence of a base (e.g., triethylamine) to yield the final carboxamide .
Key optimization parameters :
- Solvent choice (e.g., dichloromethane for acid chloride formation).
- Temperature control during coupling (0–25°C to minimize side reactions).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the furan, thiophene, and benzothiadiazole moieties. For example, the furan methylene protons resonate at δ 4.5–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 369.46 (C₁₈H₁₅N₃O₂S₂) .
- Infrared Spectroscopy (IR) : Amide C=O stretching at ~1670 cm⁻¹ and aromatic C-S vibrations at ~680 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity :
- Gram-positive bacteria: MIC values of 2–8 µg/mL against MRSA and vancomycin-resistant Enterococcus faecium .
- Fungi: IC₅₀ of 4–16 µg/mL against Candida albicans and Aspergillus fumigatus .
- Cytotoxicity : Moderate activity (IC₅₀ ~20 µM) in HeLa and MCF-7 cancer cell lines, with selectivity indices >5 compared to non-cancerous fibroblasts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological framework :
Core modifications :
- Replace the furan or thiophene with other heterocycles (e.g., pyrrole, pyridine) to assess electronic effects on target binding .
- Introduce substituents (e.g., halogens, methyl groups) on the benzothiadiazole core to modulate lipophilicity .
Functional group tuning :
- Replace the carboxamide with sulfonamide or urea to alter hydrogen-bonding interactions .
In vitro assays :
- Compare antimicrobial potency in standardized broth microdilution assays (CLSI guidelines) .
- Evaluate cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) .
Q. How can researchers resolve contradictions in reported biological activity data?
Case example : Discrepancies in antifungal IC₅₀ values across studies may arise from:
- Strain variability : Use standardized strains (e.g., ATCC-derived Candida) and control compounds (e.g., fluconazole) .
- Assay conditions : Normalize inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular docking : Target enzymes like bacterial dihydrofolate reductase (DHFR) or fungal CYP51, using PDB structures (e.g., 3FYV for DHFR) to predict binding modes .
- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (50–100 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with Phe92 in DHFR) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antimicrobial activity .
Q. How can multi-target mechanisms be investigated for this compound?
Experimental approaches :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
- Transcriptomics : RNA-seq analysis of treated bacterial/fungal cells to identify differentially expressed genes (e.g., efflux pumps, stress-response pathways) .
- Metabolomics : LC-MS-based profiling to track changes in key metabolites (e.g., ATP, NADH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
